n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide
Overview
Description
N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide: is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom in the phenyl ring and the carboxamide group attached to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit antiviral activities . The specific targets within these viral entities remain a subject of ongoing research.
Mode of Action
It is hypothesized that the compound may interact with its targets through oxidative addition . This process involves the insertion of an isocyanide into the Pd–C bond of an aryl Pd (II) complex
Biochemical Pathways
The compound’s synthesis involves oxidative cyclization , which could potentially affect various biochemical pathways
Pharmacokinetics
Similar compounds have been shown to exhibit rapid metabolic clearance in vitro, but prolonged metabolism in vivo
Result of Action
Similar compounds have been shown to exhibit good anti-tmv (tobacco mosaic virus) activity
Action Environment
The action, efficacy, and stability of N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s synthesis involves Pd-catalyzed reactions , which could be affected by factors such as temperature and pH. Additionally, the compound’s stability and efficacy could be influenced by factors such as storage conditions and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 5-methylisoxazole-3-carboxylic acid.
Coupling Reaction: The 2-iodoaniline undergoes a coupling reaction with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the phenyl ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the carboxamide group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the isoxazole ring or carboxamide group.
Reduction Products: Reduced forms of the isoxazole ring or carboxamide group.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Used as probes in biological studies to investigate enzyme activities or receptor binding.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(2-Iodophenyl)-4-methylisoxazole-3-carboxamide
- N-(2-Iodophenyl)-5-ethylisoxazole-3-carboxamide
- N-(2-Iodophenyl)-5-methylisoxazole-4-carboxamide
Uniqueness: N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide is unique due to the specific position of the iodine atom and the carboxamide group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWXOJFCGNOOFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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